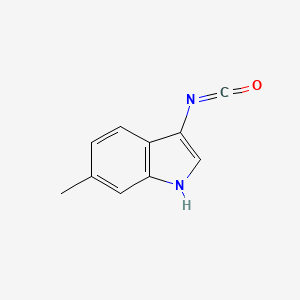

3-isocyanato-6-methyl-1H-indole

描述

Structure

3D Structure

属性

分子式 |

C10H8N2O |

|---|---|

分子量 |

172.18 g/mol |

IUPAC 名称 |

3-isocyanato-6-methyl-1H-indole |

InChI |

InChI=1S/C10H8N2O/c1-7-2-3-8-9(4-7)11-5-10(8)12-6-13/h2-5,11H,1H3 |

InChI 键 |

LOCKHPTUVGEJNH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)C(=CN2)N=C=O |

产品来源 |

United States |

Contextualization Within Indole Chemistry Research

The reactivity of the indole (B1671886) ring is heavily influenced by the position of its substituents. The introduction of a methyl group at the 6-position and an isocyanate at the 3-position of the 1H-indole core in 3-isocyanato-6-methyl-1H-indole dictates its expected chemical behavior and potential for further functionalization.

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The preferred site of electrophilic substitution is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in this compound, the C3 position is already occupied by the isocyanate group. This directs further electrophilic substitutions to other positions on the ring, with the N1 position being a likely site for reactions such as N-alkylation or N-acylation, particularly under basic conditions.

The presence of the methyl group at the C6 position is also expected to influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) portion of the indole ring. The methyl group is an activating, ortho-, para-directing group, which would favor substitution at the C5 and C7 positions.

Role of the Isocyanate Functionality in Synthetic Methodologies

The isocyanate group at the C3 position of 3-isocyanato-6-methyl-1H-indole is a powerful tool for the construction of a diverse library of derivatives. Its high electrophilicity allows for facile reactions with a wide array of nucleophiles, leading to the formation of various functional groups. This reactivity is central to the synthetic utility of this compound.

The reactions of the isocyanate group are typically high-yielding and proceed under mild conditions. The table below illustrates the expected products from the reaction of this compound with common nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | R-NH₂ | N,N'-Disubstituted Urea (B33335) |

| Secondary Amine | R₂NH | N,N,N'-Trisubstituted Urea |

| Alcohol | R-OH | Carbamate (B1207046) |

| Water | H₂O | Amine (via unstable carbamic acid) |

| Thiol | R-SH | Thiocarbamate |

The synthesis of ureas and carbamates from isocyanates is a particularly valuable transformation in medicinal chemistry. These functional groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The diverse range of commercially available amines and alcohols allows for the rapid generation of a large number of derivatives from a single isocyanate precursor, which is highly advantageous for structure-activity relationship (SAR) studies.

Recent research has also highlighted the use of borane (B79455) Lewis acids to control the chemo- and regioselectivity of reactions between indoles and isocyanates. rsc.orgcardiff.ac.ukresearchgate.net For instance, the use of BCl₃ has been shown to favor N-carboxamidation of unprotected indoles, while B(C₆F₅)₃ can promote C3 C-H amidation in N-protected indoles. rsc.org These findings suggest that the reaction conditions can be finely tuned to achieve the desired outcome when working with indole (B1671886) isocyanates.

Overview of Research Gaps and Opportunities Pertaining to 3 Isocyanato 6 Methyl 1h Indole

Precursor Synthesis and Functionalization for this compound Formation

The journey towards this compound begins with the strategic assembly and modification of the indole framework. This foundational stage is critical for ensuring the correct placement of the methyl and subsequent isocyanate functionalities.

Indole Ring System Construction and Derivatization at C-6

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a common motif in many biologically active compounds. wikipedia.orgrsc.orgnih.gov The synthesis of the specific 6-methyl-1H-indole precursor can be achieved through various established methods. Classic indole syntheses like the Fischer, Bischler, and Reissert methods provide pathways to the core indole structure, which can be adapted to incorporate a methyl group at the C-6 position by starting with appropriately substituted precursors, such as a p-methylphenylhydrazine in the Fischer indole synthesis. rsc.org

The reactivity of the indole ring is a key consideration. Electrophilic substitution, the most common reaction type for indoles, preferentially occurs at the C-3 position due to its higher electron density, a factor that is 10¹³ times more reactive than benzene. wikipedia.org While this high reactivity is exploited for introducing the isocyanate precursor at C-3, functionalization of the benzene ring portion, specifically at C-6, generally requires that the more reactive N-1, C-2, and C-3 positions are first substituted. wikipedia.org However, carrying out electrophilic substitution in strongly acidic conditions can lead to protonation at C-3, directing subsequent electrophilic attack to the C-5 position. wikipedia.org

Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to introduce the methyl group at the C-6 position with high regioselectivity. For instance, a pre-functionalized indole, such as 6-bromo-1H-indole, can be coupled with a methylating agent like methylboronic acid or its esters in a Suzuki coupling reaction.

Introduction of the Isocyanate Precursor at C-3

With the 6-methyl-1H-indole core in hand, the next critical step is the introduction of a group at the C-3 position that can be readily converted into an isocyanate. The high nucleophilicity of the C-3 position of the indole ring makes it susceptible to electrophilic attack. wikipedia.org

A common strategy involves the introduction of a carboxyl group or a derivative thereof at the C-3 position. This can be accomplished through various methods, including:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at C-3, which can then be oxidized to a carboxylic acid. wikipedia.org

Friedel-Crafts Acylation: Using an acylating agent like oxalyl chloride followed by hydrolysis can directly install a carboxylic acid group.

Reaction with Cyanoacetic Acid: The reaction of indoles with cyanoacetic acid can yield 3-cyanoacetyl indoles, which serve as versatile intermediates. nih.gov

Once the C-3 position is functionalized with a carboxylic acid (indole-3-carboxylic acid) or its corresponding amide (indole-3-carboxamide), these precursors are primed for conversion to the desired isocyanate. The presence of the electron-donating methyl group at C-6 can influence the reactivity of the indole ring, potentially facilitating the C-3 functionalization step.

Classical Routes to the Isocyanate Moiety in the Context of this compound

The conversion of the C-3 precursor into the isocyanate group is the final and key transformation. Several classical rearrangement reactions are well-suited for this purpose.

Curtius Rearrangement Applications

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates. nih.gov The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which is typically generated from the corresponding carboxylic acid. nih.govwikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the 6-methyl-1H-indole-3-carboxylic acid would first be converted to its acyl chloride, followed by reaction with an azide salt (e.g., sodium azide) to form 6-methyl-1H-indole-3-carbonyl azide. Gentle heating of this acyl azide induces the rearrangement, liberating nitrogen gas and forming the target isocyanate. wikipedia.orgmasterorganicchemistry.com A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups and the retention of stereochemistry if a chiral center is present. nih.gov The resulting isocyanate can be isolated or used in situ for subsequent reactions. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Key Features of the Curtius Rearrangement

| Feature | Description |

|---|---|

| Starting Material | Carboxylic Acid |

| Key Intermediate | Acyl Azide |

| Product | Isocyanate |

| Byproduct | Nitrogen Gas (N₂) |

| Conditions | Typically involves heating |

| Advantages | High functional group tolerance, retention of stereochemistry |

Hofmann Rearrangement Variations

The Hofmann rearrangement provides an alternative route to isocyanates, starting from a primary amide. pharmdguru.comwikipedia.org In this reaction, a primary amide is treated with a halogen (typically bromine) and a strong base (like sodium hydroxide) to yield an isocyanate, which is then often hydrolyzed in situ to a primary amine with one fewer carbon atom. pharmdguru.comwikipedia.orgnrochemistry.com

To apply this to the synthesis of this compound, the precursor would be 6-methyl-1H-indole-3-carboxamide. Treatment with bromine and a base would generate an intermediate N-bromoamide, which then rearranges to the isocyanate. wikipedia.org It's important to note that under aqueous basic conditions, the isocyanate can be readily hydrolyzed to the corresponding 3-amino-6-methyl-1H-indole. wikipedia.org However, by modifying the reaction conditions, for instance by using a non-aqueous solvent, the intermediate isocyanate can be trapped or isolated. wikipedia.org Variations of the Hofmann rearrangement using reagents like N-bromoacetamide (NBA) have been shown to be efficient for preparing carbamates (protected amines) from amides, which proceeds via an isocyanate intermediate. organic-chemistry.org

Table 2: Comparison of Curtius and Hofmann Rearrangements

| Aspect | Curtius Rearrangement | Hofmann Rearrangement |

|---|---|---|

| Precursor | Carboxylic Acid | Primary Amide |

| Reagents | Azide source (e.g., NaN₃), then heat | Halogen (e.g., Br₂) and Base (e.g., NaOH) |

| Isocyanate Isolation | Often isolable | Often hydrolyzed in situ, but can be trapped |

| Byproducts | N₂ | Halide salts, water |

Phosgenation and Non-Phosgenation Methods

Direct phosgenation of a primary amine is a common industrial method for producing isocyanates. nih.govwikipedia.org In this context, 3-amino-6-methyl-1H-indole would be the required precursor. This amine can be synthesized, for example, by the reduction of a 3-nitroindole derivative. The reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene (B27547) would convert the amino group into the isocyanate. However, due to the high toxicity of phosgene, its use is often avoided in laboratory settings. ionike.comgoogle.com

In light of the hazards associated with phosgene, numerous non-phosgenation methods have been developed. nih.govionike.comresearchgate.net These "phosgene-free" routes are considered more environmentally benign. ionike.com A prominent non-phosgenation approach involves the thermal decomposition of carbamates, which can be synthesized from amines or nitro compounds. nih.govresearchgate.net For instance, 3-amino-6-methyl-1H-indole could be reacted with a carbonate like dimethyl carbonate to form a carbamate, which upon heating would yield the desired isocyanate. nih.gov Other non-phosgene methods include the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines. ionike.com

Emerging and Sustainable Synthetic Approaches for this compound

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of sustainability and efficiency. Modern approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles can be applied to the synthesis of indole derivatives to enhance sustainability. While direct applications to this compound are not documented, related syntheses of indoles and isocyanides highlight relevant strategies.

One key principle is the use of environmentally benign solvents. For instance, in the synthesis of indole cores, ethanol (B145695) has been used as a mild and benign solvent, avoiding the need for hazardous halogenated hydrocarbons. semanticscholar.org Another approach involves the use of ionic liquids or even aqueous media as green and reusable catalysts and solvents for the synthesis of functionalized indole derivatives. nih.gov

Atom economy is another central concept, aiming to maximize the incorporation of starting materials into the final product. Multicomponent reactions (MCRs), such as the Ugi reaction, are exemplary in this regard, allowing for the construction of complex indole structures from simple, inexpensive, and abundant precursors in a single step. semanticscholar.org These reactions often proceed under mild conditions and without the need for metal catalysts, further enhancing their green credentials. semanticscholar.org

Furthermore, the development of innovative isocyanide syntheses that avoid aqueous workups can lead to increased synthesis speed, higher yields, and a significant reduction in reaction waste and environmental footprint. rsc.org Such methods provide access to a wider range of functionalized isocyanides under very mild conditions. rsc.org

Catalytic Methodologies for Isocyanate Formation

The formation of the isocyanate group is a critical step in the synthesis of this compound. Traditionally, this transformation involves the use of hazardous phosgene or its derivatives. However, modern catalytic methods offer safer and more efficient alternatives.

One promising approach involves the use of borane (B79455) Lewis acids as catalysts for the amidation of indoles with isocyanates. cardiff.ac.uk For example, BCl3 has been shown to be an effective catalyst for the N-carboxamidation of 1H-indoles with various aryl isocyanates, proceeding in near quantitative yields under relatively mild conditions. cardiff.ac.ukscispace.com This methodology demonstrates a facile, metal-free route for forming the key C-N bond. cardiff.ac.uk

Another catalytic strategy involves the Curtius rearrangement, which can be performed under milder conditions using reagents like diphenylphosphoryl azide (DPPA). acs.org In a synthesis of a diaminoindole, an acyl azide was generated from a carboxylic acid using DPPA, which then underwent rearrangement upon heating in tert-butanol (B103910) to form the isocyanate and subsequently a protected amine. acs.org This method avoids the direct use of more hazardous azide precursors.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste. Key parameters to consider include the choice of solvent, reaction temperature and pressure, and catalyst loading.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the efficiency of indole and isocyanate syntheses. For the BCl3-catalyzed N-carboxamidation of indoles, solvents like 1,2-dichloroethane (B1671644) (1,2-C2H4Cl2) have been found to be effective. cardiff.ac.uk In other indole syntheses, dichloromethane (B109758) (CH2Cl2) has been used for multicomponent reactions leading to highly functionalized pyrans. nih.gov

The use of green solvents is also a key consideration. Ethanol has been employed as a benign solvent for the synthesis of indole cores, while some reactions have been successfully carried out in aqueous media. semanticscholar.orgnih.gov For the synthesis of N-substituted-skatoles, the choice of solvent was among the critical parameters investigated to optimize the reaction. researchgate.net

Temperature and Pressure Parameters

Temperature is a critical parameter that needs to be carefully controlled. For instance, the BCl3-catalyzed N-carboxamidation of 1H-indoles is typically carried out at 60 °C. cardiff.ac.uk In contrast, some multicomponent reactions for the synthesis of indole derivatives can be performed at room temperature, particularly when using ultrasonic irradiation. nih.gov The synthesis of certain dihydrofurans bearing an indole moiety has been achieved at 80 °C under solvent-free conditions. nih.gov It is important to find a balance, as higher temperatures can sometimes lead to undesired side products or decomposition.

Catalyst Loading and Ligand Design

In catalytic reactions, the amount of catalyst used, or catalyst loading, is a key factor in optimization. For the BCl3-catalyzed N-carboxamidation of indoles, a catalyst loading of 5 mol% has been found to be optimal. cardiff.ac.uk In some cases, higher loadings of up to 30 mol% of a borane catalyst have been used for C3 amidation of indoles. researchgate.net

While ligand design is more relevant for metal-catalyzed reactions, the principle of optimizing the catalytic species applies to Lewis acid catalysis as well. The choice of the borane catalyst, for example, between B(C6F5)3 and BCl3, can dramatically switch the regioselectivity of the amidation of indoles, with the former favoring C3 amidation and the latter N-carboxamidation. cardiff.ac.uk This highlights the importance of selecting the appropriate catalyst to achieve the desired product.

Below is a hypothetical data table illustrating potential optimization parameters for the synthesis of an indole isocyanate, based on related literature.

Table 1: Hypothetical Optimization of Reaction Conditions for Indole Isocyanate Synthesis

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | BCl3 | 5 | 1,2-C2H4Cl2 | 60 | 95 |

| 2 | BCl3 | 10 | 1,2-C2H4Cl2 | 60 | 92 |

| 3 | BCl3 | 5 | Toluene | 80 | 85 |

| 4 | BCl3 | 5 | 1,2-C2H4Cl2 | 40 | 78 |

This table is illustrative and based on data for analogous reactions. cardiff.ac.uk

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| BCl3 |

| B(C6F5)3 |

| Diphenylphosphoryl azide (DPPA) |

| 1,2-dichloroethane |

| Dichloromethane |

| Ethanol |

Reactions Involving the Isocyanate Group of this compound

The high reactivity of the isocyanate group is attributed to the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. The presence of the electron-rich 6-methyl-1H-indole nucleus may influence this reactivity through electronic effects.

Nucleophilic Addition Reactions at the Isocyanate Carbon

Nucleophilic addition is the most common reaction pathway for isocyanates. These reactions are typically exothermic and proceed readily, often without the need for a catalyst.

The reaction of this compound with alcohols is expected to yield the corresponding N-(6-methyl-1H-indol-3-yl)carbamates, commonly known as urethanes. This reaction involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The reaction is generally straightforward and can often be carried out at room temperature in a suitable aprotic solvent.

Table 1: Predicted Reaction of this compound with Various Alcohols

| Alcohol (R-OH) | Product (Urethane) | Predicted Reaction Conditions |

| Methanol (B129727) | Methyl N-(6-methyl-1H-indol-3-yl)carbamate | Room temperature, inert solvent (e.g., THF, CH2Cl2) |

| Ethanol | Ethyl N-(6-methyl-1H-indol-3-yl)carbamate | Room temperature, inert solvent (e.g., THF, CH2Cl2) |

| Isopropanol | Isopropyl N-(6-methyl-1H-indol-3-yl)carbamate | Room temperature, inert solvent (e.g., THF, CH2Cl2) |

| tert-Butanol | tert-Butyl N-(6-methyl-1H-indol-3-yl)carbamate | Potentially requires heating or catalyst due to steric hindrance |

The reaction between this compound and primary or secondary amines is predicted to be a rapid and efficient method for the synthesis of N,N'-substituted ureas. This reaction is typically faster than the reaction with alcohols and forms the basis for the synthesis of a wide array of urea derivatives. The reaction proceeds via nucleophilic attack of the amine nitrogen on the isocyanate carbon. cardiff.ac.uk

Table 2: Predicted Reaction of this compound with Various Amines

| Amine (R1R2NH) | Product (Urea) | Predicted Reaction Conditions |

| Ammonia | (6-Methyl-1H-indol-3-yl)urea | Room temperature, inert solvent (e.g., THF, DMF) |

| Aniline (B41778) | 1-(6-Methyl-1H-indol-3-yl)-3-phenylurea | Room temperature, inert solvent (e.g., THF, DMF) |

| Diethylamine | 1,1-Diethyl-3-(6-methyl-1H-indol-3-yl)urea | Room temperature, inert solvent (e.g., THF, DMF) |

| Piperidine | 1-((6-Methyl-1H-indol-3-yl)carbamoyl)piperidine | Room temperature, inert solvent (e.g., THF, DMF) |

Isocyanates can react with carboxylic acids to form amides, with the concomitant release of carbon dioxide. This reaction is thought to proceed through an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate, which then decomposes to the amide and CO2. This method provides a route to amides that avoids the use of traditional coupling reagents.

The reaction of this compound with a carboxylic acid would be expected to yield an N-(6-methyl-1H-indol-3-yl)amide. The reaction conditions may vary depending on the nature of the carboxylic acid.

The C=N double bond of the isocyanate group in this compound can participate in cycloaddition reactions with various unsaturated systems.

[2+2] Cycloaddition: Reactions with electron-rich alkenes could potentially lead to the formation of β-lactam rings. This type of reaction often requires photochemical or thermal activation.

[4+2] Cycloaddition (Diels-Alder type): While less common for isocyanates as dienophiles, reactions with conjugated dienes are theoretically possible, leading to the formation of six-membered heterocyclic rings. The reactivity would be influenced by the electronic properties of both the diene and the isocyanate.

Specific experimental data for such cycloaddition reactions involving this compound are not available in the surveyed literature.

Isocyanate Dimerization and Trimerization Pathways

Under certain conditions, particularly in the presence of specific catalysts (such as phosphines, alkoxides, or certain metal complexes) or upon heating, isocyanates can undergo self-condensation reactions.

Dimerization: Two molecules of this compound could potentially dimerize to form a four-membered uretidinedione ring. This is a reversible process.

Trimerization: Three molecules of the isocyanate can cyclize to form a highly stable six-membered isocyanurate ring. This trimerization is often favored thermodynamically and is a common pathway for isocyanate reactions, especially in the presence of appropriate catalysts.

The specific conditions required to promote either dimerization or trimerization of this compound would need to be determined experimentally.

Polymerization Mechanisms

While specific studies on the homopolymerization of this compound are not extensively documented in the literature, the isocyanate functional group is well-known to undergo polymerization. Isocyanates can polymerize through a variety of mechanisms, often initiated by catalysts. One common pathway is the trimerization to form isocyanurates, which are stable six-membered rings. This process is typically catalyzed by tertiary amines or alkali metal salts of carboxylic acids.

Furthermore, multicomponent polymerizations involving isocyanates, alkynes, and isocyanides have been developed to synthesize heterocyclic polymers such as poly(maleimide)s. researchgate.netacs.org In such a catalyst-free multicomponent polymerization, the process is atom-economic, with no byproducts generated. acs.org The polymerization of diisocyanates with diols to form polyurethanes is a widely utilized industrial process. google.com Given the presence of the reactive N-H proton on the indole ring, this compound could potentially undergo self-polymerization where the indole N-H of one molecule acts as a nucleophile towards the isocyanate of another, leading to the formation of a polyamide-like structure. The feasibility and mechanism of such a self-polymerization would be highly dependent on the reaction conditions, including the presence of catalysts that could favor either isocyanate polymerization or N-H functionalization.

A patent for the polymerization of organic isocyanates, particularly aromatic isocyanates, describes the use of tertiary phosphine (B1218219) catalysts. google.com These catalysts are effective for the polymerization, and the process can be controlled by the addition of inhibitors like alkylating agents. google.com

Reactivity of the Indole Heterocycle in this compound

The indole nucleus is an electron-rich aromatic system, making it susceptible to a variety of reactions. The presence of the electron-withdrawing isocyanate group at the C-3 position and the electron-donating methyl group at the C-6 position modulates the reactivity of the indole ring.

The indole ring is highly activated towards electrophilic attack, with the C-3 position being the most nucleophilic. youtube.com However, in this compound, the C-3 position is already substituted. Therefore, electrophilic aromatic substitution will occur on the benzene portion of the indole ring, at positions C-4, C-5, and C-7. The regioselectivity of this substitution is influenced by the directing effects of the pyrrole ring nitrogen (activating and ortho-, para-directing), the C-6 methyl group (activating and ortho-, para-directing), and the C-3 isocyanate group (deactivating and meta-directing relative to its position).

Considering the combined effects:

The C-6 methyl group strongly activates the ortho positions (C-5 and C-7) and the para position (C-2, which is part of the pyrrole ring and already substituted).

The indole nitrogen activates the ortho position (C-7) and the para position (C-5).

The C-3 isocyanate group, being electron-withdrawing, will deactivate the ring, particularly the adjacent C-2 and C-4 positions.

Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions, which are activated by both the nitrogen and the methyl group. The C-4 position is sterically hindered by the adjacent isocyanate group and electronically deactivated.

Common electrophilic substitution reactions include:

Nitration: Can be achieved using reagents like nitric acid in sulfuric acid or milder nitrating agents. youtube.com

Halogenation: Can be carried out with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, typically using an alkyl or acyl halide with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Isocyanato-6-methyl-5-nitro-1H-indole and 3-Isocyanato-6-methyl-7-nitro-1H-indole |

| Bromination | NBS | 5-Bromo-3-isocyanato-6-methyl-1H-indole and 7-Bromo-3-isocyanato-6-methyl-1H-indole |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-3-isocyanato-6-methyl-1H-indole and 7-Acetyl-3-isocyanato-6-methyl-1H-indole |

The N-H proton of the indole ring is weakly acidic. The pKa of indole itself in acetonitrile (B52724) is approximately 32.78. researchgate.net The presence of the electron-withdrawing isocyanate group at the C-3 position is expected to increase the acidity of the N-H proton, making it easier to deprotonate. This is because the resulting indolide anion would be stabilized by the electron-withdrawing effect of the isocyanate group.

The generation of the indolide anion can be achieved using a strong base such as sodium hydride (NaH) or organolithium reagents. This anion is a potent nucleophile and can be used for further functionalization at the N-1 position. For example, it can react with various electrophiles such as alkyl halides, acyl chlorides, or silyl (B83357) chlorides to introduce a substituent on the nitrogen atom. This N-functionalization can be crucial for modifying the properties of the molecule or for use in subsequent synthetic steps. nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions would typically be performed on a derivatized form of the molecule, for example, a halogenated derivative. If electrophilic halogenation is performed on the benzene ring (as described in 3.2.1), the resulting halo-substituted indole can be used in various cross-coupling reactions.

Common cross-coupling reactions applicable to indoles include:

Suzuki Coupling: Reaction of a halo-indole with a boronic acid or ester, catalyzed by a palladium complex.

Heck Reaction: Palladium-catalyzed reaction of a halo-indole with an alkene.

Sonogashira Coupling: Palladium-catalyzed reaction of a halo-indole with a terminal alkyne. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed N-arylation or N-alkylation.

For instance, a 5-bromo-3-isocyanato-6-methyl-1H-indole could be coupled with an arylboronic acid in a Suzuki reaction to introduce an aryl group at the C-5 position. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the isocyanate group, the N-H proton, and the electron-rich indole ring—makes chemoselectivity a key consideration in its reactions. The outcome of a reaction often depends on the nature of the reagent and the reaction conditions.

A primary challenge in the chemistry of this compound is controlling the reactivity between the isocyanate group and the indole nucleus.

Reaction with Nucleophiles: The isocyanate group is a strong electrophile and will readily react with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which can decarboxylate to amines), respectively. The indole N-H is also nucleophilic after deprotonation. In reactions with external nucleophiles, the isocyanate group is generally more electrophilic and will react preferentially under neutral or acidic conditions. However, under basic conditions that deprotonate the indole nitrogen, the resulting indolide anion can compete as a nucleophile.

Lewis Acid Catalysis: The use of Lewis acids can significantly influence the chemo- and regioselectivity of reactions involving indoles and isocyanates. For instance, in the amidation of unprotected indoles with isocyanates, the choice of Lewis acid can direct the reaction to either the N-H position or the C-3 position. rsc.orgcardiff.ac.uk In the case of this compound, where the C-3 position is blocked, a Lewis acid could activate the isocyanate group towards nucleophilic attack or facilitate electrophilic substitution on the indole ring. DFT calculations have shown that in the Lewis acid-catalyzed reaction between indole and isocyanate, the reaction can proceed via two main pathways: nucleophilic attack from the C-3 position of the indole or from the N-1 position. rsc.org For unprotected indoles, the N-H functionalization is often favored. cardiff.ac.uk

The table below illustrates the expected chemoselective reactions of this compound with different types of reagents.

| Reagent Type | Reaction Conditions | Expected Major Reaction Site | Product Type |

| Nucleophile (e.g., R-OH, R-NH₂) | Neutral/Mildly Acidic | Isocyanate Carbon | Urethane/Urea |

| Strong Base (e.g., NaH) followed by Electrophile (e.g., R-X) | Anhydrous | Indole Nitrogen | N-substituted indole |

| Electrophile (e.g., HNO₃, NBS) | Acidic/Neutral | Indole Ring (C-5, C-7) | Ring-substituted indole |

The Influence of Substituents on the Reactivity of this compound Remains an Unexplored Area of Research

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the chemical reactivity and transformation of This compound , specifically concerning the influence of substituents on its reaction outcomes. Despite extensive searches of chemical databases and scholarly articles, no specific studies presenting detailed research findings or data tables on this particular subject could be located.

The isocyanate functional group is well-known for its high reactivity towards a wide range of nucleophiles, including alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively. The indole nucleus, a prominent scaffold in medicinal chemistry, can also participate in various chemical transformations. The interplay between the reactive isocyanate group at the 3-position and the methyl substituent at the 6-position of the indole ring is expected to present a unique reactivity profile.

In principle, the electronic and steric nature of substituents on a reacting nucleophile would significantly impact the course of its reaction with this compound. For instance, in the reaction with a series of substituted anilines, electron-donating groups on the aniline ring would be expected to increase the nucleophilicity of the amino group, thereby accelerating the rate of urea formation. Conversely, electron-withdrawing groups would likely decrease the reaction rate. Steric hindrance near the nucleophilic center of the reacting partner would also be a critical factor, potentially impeding the approach to the electrophilic carbon of the isocyanate group and thus reducing reaction yields or rates.

However, without experimental data, any discussion on the influence of substituents on the reaction outcomes of this compound remains purely speculative. Detailed research, involving the systematic reaction of this indole isocyanate with a diverse library of substituted nucleophiles and the subsequent analysis of reaction kinetics and product yields, is required to elucidate these effects. Such studies would be invaluable for the rational design of novel indole-based compounds with potential applications in various fields, including materials science and medicinal chemistry.

As of the current date, the scientific community awaits research that will shed light on this specific area of indole chemistry. The generation of empirical data through dedicated laboratory investigation is essential to build a comprehensive understanding of the structure-reactivity relationships governing the chemical transformations of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Isocyanato 6 Methyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-isocyanato-6-methyl-1H-indole.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete assignment of all proton and carbon signals in this compound.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the methyl group protons, and a characteristic signal for the isocyanate group if it were to have a nearby proton, which it does not. The chemical shifts are influenced by the electron-donating methyl group at the 6-position and the electron-withdrawing isocyanate group at the 3-position.

¹³C-NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The isocyanate carbon will have a characteristic downfield chemical shift. The carbons of the indole ring will be affected by the substitution pattern.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings through two to three bonds. scribd.comsdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the indole ring, helping to definitively assign their positions. For instance, a cross-peak would be expected between the H4 and H5 protons, and between the H5 and H7 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). scribd.comsdsu.edu This is instrumental in assigning the carbon signals of the protonated carbons in the indole ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-4 bonds). scribd.comsdsu.edu This is particularly valuable for identifying quaternary carbons, such as C3, C3a, C6, and C7a, by observing their correlations with nearby protons. For example, the protons of the methyl group at C6 would show an HMBC correlation to C6, C5, and C7. The N-H proton would likely show correlations to C2, C3a, and C7a.

The following table outlines the expected NMR data based on known values for similar indole derivatives and the expected influence of the isocyanate group. rsc.orgyoutube.comchemicalbook.comchemicalbook.com

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (N-H) | ~8.1-8.3 | - | C2, C3a, C7a |

| 2 | ~7.3-7.5 | ~125 | H1, H7 |

| 3 | - | ~105 | H1, H2, H4 |

| 3a | - | ~128 | H2, H4 |

| 4 | ~7.5-7.7 | ~120 | H5 |

| 5 | ~6.9-7.1 | ~122 | H4, H7, CH₃ |

| 6 | - | ~132 | H5, H7, CH₃ |

| 7 | ~7.0-7.2 | ~112 | H5, CH₃ |

| 7a | - | ~135 | H1, H5, H7 |

| CH₃ | ~2.4 | ~21 | C5, C6, C7 |

| NCO | - | ~128-130 | - |

For crystalline samples of this compound, solid-state NMR (ssNMR) can provide valuable information about polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties.

Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), can reveal differences in the local molecular environment and packing within different crystalline forms. nih.goveinsteinmed.edu These differences manifest as variations in chemical shifts and peak multiplicities in the solid-state NMR spectra. nih.goveinsteinmed.edu While specific data for this compound is not available, studies on other indole-based polymers have demonstrated the utility of ssNMR in defining their molecular architecture and the interactions between different molecular components in the solid state. nih.goveinsteinmed.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the isocyanate and indole moieties. researchgate.netnih.govmdpi.comrsc.org

Isocyanate Group (N=C=O): The most prominent feature of the isocyanate group is its strong, sharp asymmetric stretching vibration (νₐ(NCO)), which typically appears in the range of 2280-2240 cm⁻¹ in the IR spectrum. researchgate.net This band is a definitive indicator of the presence of the isocyanate functionality. The symmetric stretching vibration (νₛ(NCO)) is usually weaker and appears at a lower frequency.

Indole Ring: The indole ring exhibits several characteristic vibrations:

N-H Stretch: A sharp band around 3400-3300 cm⁻¹ corresponds to the N-H stretching vibration of the indole nitrogen.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C Stretches: Aromatic C=C stretching vibrations of the indole ring appear in the 1600-1450 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations are found in the 1300-1200 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ range can be indicative of the substitution pattern on the aromatic ring.

The following table summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (NCO) | Asymmetric stretch | 2280-2240 | Strong, Sharp |

| Indole (N-H) | Stretch | 3400-3300 | Medium, Sharp |

| Aromatic (C-H) | Stretch | 3100-3000 | Medium |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium to Strong |

| Methyl (C-H) | Asymmetric/Symmetric stretch | 2960-2850 | Medium |

The vibrational spectra can also provide insights into the conformational preferences of the molecule. The exact position and shape of certain vibrational bands can be sensitive to the molecular conformation. For instance, the interaction of the isocyanate group with the indole N-H through intramolecular hydrogen bonding or the orientation of the isocyanate group relative to the indole ring plane could lead to shifts in the corresponding vibrational frequencies. Studies on similar molecules like 6-isocyano-1-methyl-1H-indole have shown that the vibrational frequency of the isonitrile group is sensitive to the solvent environment, which can be analogous to conformational effects. researchgate.netnih.govmdpi.com Theoretical calculations can be employed to predict the vibrational spectra for different possible conformers and compare them with the experimental data to determine the most stable conformation. unlp.edu.ar

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. nih.govcopernicus.org

For this compound (C₁₀H₈N₂O), the exact mass can be calculated with high precision, allowing for the unambiguous determination of its elemental composition.

Fragmentation Pathways: Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation pattern would provide valuable structural information. Likely fragmentation pathways would include:

Loss of CO: A common fragmentation for isocyanates is the loss of a neutral carbon monoxide molecule, leading to a nitrene radical cation.

Loss of NCO: The entire isocyanate group could be lost as a radical, resulting in a 6-methyl-1H-indol-3-yl cation.

Fragmentation of the Indole Ring: The indole ring itself can undergo characteristic fragmentation, such as the loss of HCN or cleavage of the pyrrole (B145914) ring.

Loss of a Methyl Radical: Cleavage of the methyl group from the 6-position is another possible fragmentation pathway.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of ions. In the context of this compound, MS/MS can provide valuable information about the connectivity of the indole core, the isocyanate group, and the methyl substituent.

The fragmentation of indole derivatives under electron impact mass spectrometry (EI-MS) often involves characteristic losses. scirp.org For instance, the fragmentation of the indole nucleus can lead to the ejection of a molecule of HCN, resulting in a characteristic ion. scirp.org The presence of a methyl group on the aromatic ring can also influence the fragmentation pathways. scirp.org

The isocyanate group (-N=C=O) also exhibits predictable fragmentation behavior. In the mass spectra of long-chain isocyanates, a common base peak at m/z 99 has been observed, suggesting the formation of a stable six-membered ring structure. nih.gov While this compound is not a long-chain isocyanate, the reactivity of the isocyanate group will significantly influence its fragmentation.

For this compound, the initial ionization would likely produce a molecular ion [M]+•. Subsequent fragmentation in an MS/MS experiment could involve several key pathways:

Loss of CO: The isocyanate group can lose a neutral carbon monoxide molecule to form a nitrene radical cation.

Cleavage of the isocyanate group: The entire NCO group could be cleaved off.

Ring fragmentation: Fragmentation of the indole ring system, potentially involving the loss of HCN or other small neutral molecules. scirp.org

Loss of a methyl radical: The methyl group at the 6-position could be lost as a radical.

A hypothetical MS/MS fragmentation pattern for this compound is presented below. The exact masses and relative abundances would need to be determined experimentally.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| [M]+• | [M-28]+• | CO | 6-methyl-1H-indol-3-yl nitrene radical cation |

| [M]+• | [M-42]+• | NCO | 6-methyl-1H-indole radical cation |

| [M]+• | [M-15]+ | CH3 | 3-isocyanato-1H-indole cation |

| [M-42]+• | [M-42-27]+ | HCN | Fragment arising from indole ring cleavage |

This table is a hypothetical representation of potential fragmentation pathways and requires experimental verification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state packing of molecules.

While the crystal structure of this compound has not been specifically reported, analysis of the crystal structures of related indole derivatives provides significant insight into the likely solid-state characteristics of this compound. mdpi.comnih.govscirp.orgresearchgate.netmdpi.comresearchgate.net For instance, the crystal structures of various substituted indoles reveal that the indole ring is essentially planar. mdpi.comnih.gov The packing of indole derivatives is often stabilized by a network of intermolecular interactions. nih.gov

In the case of this compound, the N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the isocyanate group can act as hydrogen bond acceptors. Furthermore, the planar indole ring system is prone to π-π stacking interactions, which would likely play a significant role in the crystal packing. The planarity of the indole ring and the linear geometry of the isocyanate group will impose certain conformational preferences.

Below is a table summarizing crystallographic data for some representative indole derivatives, illustrating the typical parameters observed for this class of compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 3-Cyano-1-(phenylsulfonyl)indole | C15H10N2O2S | Orthorhombic | P 212121 | a = 4.9459(3) Å, b = 10.5401(7) Å, c = 25.0813(14) Å | mdpi.com |

| Indole-3-carbinol | C9H9NO | Monoclinic | P21/c | - | nih.gov |

| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | C20H18FNO | Orthorhombic | Pna21 | - | scirp.org |

| 3-(Naphth-1-ylmethyl)indole | C19H15N | Triclinic | P-1 | a = 10.302(5) Å, b = 12.522(4) Å, c = 13.383(4) Å, α = 111.9(1)°, β = 116.86(6)°, γ = 71.65(5)° | researchgate.net |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C10H9N5S | Monoclinic | P21 | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° | mdpi.com |

| 3-(6-Fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | C17H12FN3O | - | - | - | researchgate.net |

This table presents data for related indole derivatives to illustrate typical crystallographic parameters.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives exist)

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exceptionally sensitive to the three-dimensional structure and absolute configuration of chiral compounds. acs.orgvanderbilt.edu

The parent molecule, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for example, through substitution at the indole nitrogen or at another position leading to a chiral derivative, chiroptical spectroscopy would become an invaluable tool for its stereochemical characterization.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. saschirality.org For chiral indole derivatives, the electronic transitions of the indole chromophore would give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. uitm.edu.my By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral derivative can be unambiguously assigned. uitm.edu.mynih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. saschirality.org VCD is a powerful technique for determining the absolute configuration of chiral molecules, as it provides a rich fingerprint of the molecule's stereochemistry. nih.govunapiquitos.edu.pe For a chiral derivative of this compound, the stretching vibrations of the C=O and N=C bonds in the isocyanate group, as well as the various vibrations of the chiral indole framework, would produce a characteristic VCD spectrum. As with ECD, comparison with theoretical calculations allows for the determination of the absolute configuration. unapiquitos.edu.pe

Computational and Theoretical Studies of 3 Isocyanato 6 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-isocyanato-6-methyl-1H-indole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a basis set, like 6-311++G(d,p), to accurately model the electronic structure. These studies would optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The planarity of the indole (B1671886) ring is a key feature, and the orientation of the isocyanato and methyl groups relative to this ring would be a primary focus of such geometric optimizations.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be predicted from a DFT study.

| Parameter | Predicted Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.38 |

| C2-C3 Bond Length (Å) | 1.37 |

| C3-C(Isocyanate) Bond Length (Å) | 1.42 |

| N(Isocyanate)=C(Isocyanate) Bond Length (Å) | 1.21 |

| C(Isocyanate)=O Bond Length (Å) | 1.18 |

| C6-C(Methyl) Bond Length (Å) | 1.51 |

| C2-C3-C(Isocyanate) Bond Angle (°) | 128.5 |

| N-C=O (Isocyanate) Bond Angle (°) | 178.0 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the C3 position before substitution, and the nitrogen atom. The LUMO, conversely, is anticipated to be centered on the highly electrophilic carbon atom of the isocyanate group. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.

A hypothetical FMO analysis for this compound might yield the following data.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.8 | Indole Ring (N1, C2, C3) |

| LUMO | -1.2 | Isocyanate Group (C=N=O) |

| HOMO-LUMO Gap (eV) | 4.6 | - |

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. For this compound, the EPS map would show regions of negative potential (red/yellow) and positive potential (blue). The area around the oxygen atom of the isocyanate group and the nitrogen of the indole ring would exhibit negative potential, indicating their nucleophilic character. In contrast, the carbon atom of the isocyanate group would be characterized by a strong positive potential, highlighting its electrophilic nature and susceptibility to nucleophilic attack. The hydrogen atom attached to the indole nitrogen would also show a positive potential, indicating its acidity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. By modeling the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed.

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Characterizing the geometry and energy of transition states is essential for understanding reaction kinetics. For reactions of this compound, such as its reaction with a nucleophile like an alcohol or an amine, computational methods can be used to locate the transition state structure. This would involve identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The imaginary frequency corresponding to the vibrational mode along the reaction coordinate is a key indicator of a true transition state.

The following table presents hypothetical energy data for a proposed reaction pathway, such as the addition of methanol (B129727) to this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Indole + Methanol) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Product (Urethane) | -20.1 |

Conformational Analysis of this compound

The conformational flexibility of this compound is primarily associated with the rotation of the isocyanato group relative to the indole ring. Computational methods, particularly density functional theory (DFT), are employed to explore the potential energy surface of the molecule and identify its stable conformations.

Theoretical calculations, often performed at levels of theory such as B3LYP with a suitable basis set (e.g., 6-31G**), can identify the geometries of stable conformers, which correspond to local minima on the potential energy surface. For this compound, the primary conformational isomerism arises from the orientation of the -N=C=O group.

A potential energy surface scan can be performed by systematically varying the dihedral angle defined by the atoms C2-C3-N-C (of the isocyanato group). This allows for the identification of low-energy conformers. It is hypothesized that the most stable conformers will have the isocyanato group either syn-periplanar or anti-periplanar with respect to the C2-C3 bond of the indole ring, with potential minor deviations from planarity. The planarity of the indole ring itself is expected to be largely maintained in the stable conformers.

Table 1: Hypothetical Stable Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angle (C2-C3-N-C) | Relative Energy (kJ/mol) |

| Conformer A (Anti-periplanar) | ~180° | 0.00 |

| Conformer B (Syn-periplanar) | ~0° | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences for such rotational isomers.

The energy barriers between the stable conformers determine the rate of their interconversion. These barriers correspond to transition states on the potential energy surface. Computational methods can locate these transition states and calculate their energies. For the interconversion between the syn- and anti-periplanar conformers of this compound, the transition state would likely involve a perpendicular orientation of the isocyanato group relative to the indole ring.

The activation energy for this conformational change can be determined from the energy difference between the transition state and the most stable conformer. This information is crucial for understanding the dynamic behavior of the molecule in different environments. For similar indole derivatives, activation enthalpies for side chain rotations have been computationally determined and are often in the range of 60-70 kJ/mol. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

The prediction of NMR spectra is a valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).

The calculated chemical shifts for the protons (¹H) and carbons (¹³C) of this compound would provide a theoretical spectrum that can be compared with experimental data for structural verification. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 8.15 | - |

| C2-H | 7.30 | 125.0 |

| C4-H | 7.55 | 120.5 |

| C5-H | 7.00 | 122.0 |

| C7-H | 7.40 | 111.5 |

| 6-CH₃ | 2.45 | 21.5 |

| C3 | - | 110.0 |

| C3a | - | 128.0 |

| C6 | - | 132.0 |

| C7a | - | 135.0 |

| NCO (N) | - | 129.0 |

| NCO (C) | - | 121.0 |

Note: This data is hypothetical and illustrative. Actual values would be obtained from specific DFT calculations and are presented relative to a standard (e.g., TMS). For comparison, experimental ¹³C NMR data for related 3-methylindoles show signals in similar regions. rsc.org

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes can be visualized to understand the nature of the atomic motions responsible for each spectral feature.

For this compound, key vibrational modes would include the N-H stretch, C-H stretches (aromatic and methyl), the characteristic strong and sharp isocyanate (-N=C=O) asymmetric stretching band, and various fingerprint region vibrations corresponding to the indole ring skeletal modes. For a related compound, 6-isocyano-1-methyl-1H-indole, the isonitrile stretching frequency was observed around 2120 cm⁻¹. mdpi.com The isocyanate stretch in the title compound would be expected in a similar, though slightly different, region.

Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2950-2850 |

| N=C=O Asymmetric Stretch | 2270 |

| C=C Aromatic Stretch | 1600-1450 |

| In-plane N-H Bend | 1420 |

| Methyl Bend | 1380 |

Note: This data is hypothetical and illustrative. The calculated frequencies are often scaled to better match experimental values.

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be estimated.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the indole chromophore. The position and intensity of these absorptions would be influenced by the isocyanato and methyl substituents. Computational studies on other molecules, such as methyl linoleate, have successfully used TD-DFT to predict UV-Visible spectra. researchgate.net

Table 4: Hypothetical Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 285 | 0.12 |

| S₀ → S₂ | 260 | 0.35 |

| S₀ → S₃ | 220 | 0.85 |

Note: This data is hypothetical and for illustrative purposes. The solvent environment can significantly influence the absorption maxima.

Future Research Directions and Potential Innovations Involving 3 Isocyanato 6 Methyl 1h Indole

Development of Novel Synthetic Methodologies for 3-Isocyanato-6-Methyl-1H-Indole

The accessibility of this compound is paramount for its widespread investigation and application. While general methods for the synthesis of isocyanates are established, future research should focus on developing novel, efficient, and sustainable synthetic routes specifically tailored to this indole (B1671886) derivative. Current approaches to similar 3-substituted indoles often rely on multi-step sequences which can be inefficient.

Future research could explore direct C-H functionalization of 6-methylindole. Catalytic systems, particularly those based on palladium, have shown promise in the direct C3-cyanation of indoles, which could potentially be adapted for isocyanate installation. researchgate.net The use of less toxic and more abundant metal catalysts is also a significant avenue for exploration.

Another promising direction is the development of one-pot syntheses. For instance, a multicomponent reaction involving 6-methylindole, a suitable carbonyl source, and an isocyanate precursor could provide a streamlined route to the target molecule. researchgate.net The exploration of flow chemistry conditions could also offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this reactive intermediate.

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Direct C-H Isocyanation | Atom economy, reduced step count | Development of selective catalysts, optimization of reaction conditions. |

| One-Pot Multicomponent Reactions | Increased efficiency, molecular diversity | Identification of suitable reaction partners, catalyst screening. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control | Reactor design, optimization of flow parameters. |

| Bio-catalytic Synthesis | High selectivity, mild conditions | Discovery and engineering of enzymes for isocyanate formation. |

Exploration of Unprecedented Reactivity Patterns of this compound

The isocyanate functional group is well-known for its reactivity towards nucleophiles. However, the unique electronic environment of the indole ring system can modulate this reactivity and open doors to unprecedented chemical transformations.

Future investigations should delve into novel cycloaddition reactions. The isocyanate moiety can act as a dienophile or a dipolarophile. rsc.orgresearchgate.netresearchgate.net Its participation in [2+2], [4+2], and [3+2] cycloadditions with a variety of reaction partners could lead to the formation of novel polycyclic and heterocyclic scaffolds. For example, 1,3-dipolar cycloaddition reactions with nitrones could yield complex heterocyclic systems. researchgate.net The potential for photochemical cyclizations, where the indole nucleus or the isocyanate group is excited to a higher energy state, also warrants investigation as a means to access unique molecular architectures. mdpi.com

Furthermore, the development of catalytic enantioselective reactions is a crucial area. Chiral catalysts could be employed to control the stereochemical outcome of additions to the isocyanate, leading to the synthesis of enantioenriched indole derivatives, which are of significant interest in medicinal chemistry. The use of borane (B79455) Lewis acids has been shown to influence the chemo- and regioselectivity of amidation of indoles with isocyanates, suggesting that Lewis acid catalysis could be a powerful tool to control the reactivity of this compound. cardiff.ac.uk

Diversification of Synthetic Applications in Complex Molecular Architectures

The true potential of this compound lies in its application as a versatile building block for the synthesis of complex and functionally rich molecules. The indole motif is a common feature in a vast array of biologically active natural products and pharmaceuticals. mdpi.commdpi.com

A primary focus for future research will be the utilization of this compound in the synthesis of novel heterocyclic systems. The isocyanate group can serve as a linchpin in multicomponent reactions, allowing for the rapid assembly of complex structures from simple starting materials. rsc.orgrsc.orgresearchgate.net For instance, reactions with di-nucleophiles could lead to the formation of fused heterocyclic systems with potential applications in materials science and medicinal chemistry. The synthesis of 3,4-fused tricyclic indoles is a particularly attractive goal, as this core structure is present in many bioactive compounds. rsc.org

Moreover, the incorporation of this compound into peptide and polymer synthesis could lead to novel materials with unique properties. The ability of the isocyanate to react with amines and alcohols makes it an ideal monomer for the creation of novel polyureas and polyurethanes containing the indole moiety.

Table 2: Potential Applications in Complex Molecule Synthesis

| Application Area | Example Molecular Target | Potential Significance |

| Medicinal Chemistry | Novel anticancer agents, kinase inhibitors | Development of new therapeutic agents. mdpi.com |

| Materials Science | Organic light-emitting diodes (OLEDs), sensors | Creation of functional organic materials. |

| Agrochemicals | Herbicides, fungicides | Discovery of new crop protection agents. |

| Natural Product Synthesis | Analogs of bioactive indole alkaloids | Exploration of structure-activity relationships. mdpi.com |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the behavior of this compound. nih.govresearchgate.net

Future computational studies should focus on elucidating the mechanisms of the novel reactions proposed in section 7.2. By modeling transition states and reaction pathways, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. researchgate.net This knowledge can then be used to design more efficient and selective synthetic methods. For example, DFT calculations can help in understanding the enantioselectivity observed in catalyzed reactions by analyzing the energies of competing transition structures. nih.gov

Furthermore, computational modeling can be used to predict the electronic and photophysical properties of molecules derived from this compound. This predictive power can guide the design of new materials with specific properties, such as tailored absorption and emission spectra for applications in organic electronics. In silico screening of virtual libraries of compounds derived from this building block could also accelerate the discovery of new drug candidates by identifying molecules with high predicted binding affinities for biological targets.

常见问题

Q. What are the optimized synthetic routes for 3-isocyanato-6-methyl-1H-indole, and how can reaction conditions be tailored to improve yield?

A common approach involves introducing the isocyanate group at the 3-position of a pre-functionalized indole scaffold. For example, coupling 6-methyl-1H-indole with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–5°C) are critical to minimize side reactions like hydrolysis . Post-synthesis, purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization ensures purity. Yield optimization may require iterative adjustments of stoichiometry, reaction time, and catalyst use (e.g., Lewis acids) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

- Spectroscopy : Confirm the isocyanate group via FT-IR (sharp peak near ~2270 cm⁻¹ for N=C=O stretch) and ¹³C NMR (~120–130 ppm for the isocyanate carbon).

- Chromatography : Use HPLC or GC-MS to assess purity (>95% recommended for biological assays).

- Elemental Analysis : Validate empirical formula consistency.

Cross-referencing with literature data for analogous indole derivatives (e.g., ethyl 6-chloro-1H-indole-3-carboxylate) is advised .

Q. What safety protocols are critical when handling this compound in the lab?

Isocyanates are potent irritants and sensitizers. Key precautions include:

- Containment : Use fume hoods and sealed reaction systems.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Immediate rinsing with water for skin/eye contact and inhalation exposure protocols per OSHA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can map electrophilic sites (e.g., isocyanate carbon) and frontier molecular orbitals. Software like Gaussian or ORCA models transition states and activation energies for reactions with amines or alcohols. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with ¹H NMR) .

Q. What strategies resolve contradictory data in spectroscopic analysis of this compound derivatives?

Case example: Discrepancies in ¹H NMR signals may arise from tautomerism or solvent effects. Solutions include:

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound analogs?

- Systematic Substitution : Modify the methyl group at C6 or introduce electron-withdrawing/donating groups at C5/C7.

- Bioassays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2) with positive/negative controls.

- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS.

- Thermal Stability : TGA/DSC analysis to determine decomposition thresholds.

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines .

Methodological Considerations

Q. How should researchers validate synthetic intermediates in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。